molecular formula C7H11NO3 B037637 (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 122742-14-7

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B037637
CAS No.: 122742-14-7
M. Wt: 157.17 g/mol
InChI Key: ABAOXDQXQHQRFA-RXMQYKEDSA-N
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Description

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate often involves bulk manufacturing processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), leading to modulation of immune responses and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological properties

Properties

IUPAC Name

methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAOXDQXQHQRFA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494067
Record name Methyl 1-methyl-5-oxo-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122742-14-7
Record name Methyl 1-methyl-5-oxo-D-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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